molecular formula C10H14ClFN2 B141869 1-(2-Fluorophenyl)piperazine hydrochloride CAS No. 1011-16-1

1-(2-Fluorophenyl)piperazine hydrochloride

Cat. No. B141869
CAS RN: 1011-16-1
M. Wt: 216.68 g/mol
InChI Key: JVQOFQHGEFLRRQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)piperazine hydrochloride is a chemical compound that has been studied for its potential applications in medicinal chemistry and pharmaceuticals. It is a derivative of piperazine, which is a common scaffold in drug design due to its versatility and the ability to modulate biological activity through structural modifications.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, a novel series of piperazine compounds with antidepressant and antianxiety activities were synthesized from 2-acetylfuran through a series of reactions including Claisen Schmidt condensation and Mannich’s reaction . Another study reported the synthesis of metabolites related to a cerebral vasodilator, which involved confirming the structures of the metabolites through synthesis of authentic compounds . Additionally, a practical synthesis of 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride was achieved using a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction, demonstrating a scalable and less toxic approach to synthesizing piperazine derivatives .

Molecular Structure Analysis

The molecular structure of 1-(2-fluorophenyl)piperazine derivatives has been elucidated using various techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 1-(2-fluorophenyl)piperazine-1,4-diium tetrachlorocuprate, was determined and showed that the anionic and cationic entities are interconnected by hydrogen bonding, forming three-dimensional networks . Another study detailed the crystal structure of a 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that are crucial for their potential therapeutic applications. The study of 1-(2-fluorophenyl)piperazine derivatives has shown that they can form salts with different anions, such as tetrachlorocuprate and nitrate, which can significantly affect their physical properties and potential applications . Additionally, the synthesis of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine revealed the presence of intermolecular interactions such as hydrogen bonding and stacking interactions, which are important for the stability of the crystal lattice .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-fluorophenyl)piperazine derivatives are influenced by their molecular structure and the nature of their interactions. The crystallographic studies provide insights into the lattice parameters, space groups, and intermolecular interactions, which are essential for understanding the stability and reactivity of these compounds . Thermal studies have also been conducted to determine the stability of these compounds under various conditions .

Scientific Research Applications

1. Drug Metabolism and Pharmacokinetics

1-(2-Fluorophenyl)piperazine, as part of the arylpiperazine class, has been noted for its involvement in the metabolism of various clinically significant drugs. Arylpiperazines undergo extensive metabolism, including N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are significant due to their various receptor-related effects in humans and animals, particularly relating to serotonin receptors. The pharmacokinetic properties of these compounds, including their extensive tissue distribution and individual variability in metabolite-to-parent drug ratios, are crucial for understanding their therapeutic effects and potential drug interactions (Caccia, 2007).

2. Therapeutic Applications and Drug Design

Piperazine derivatives, including 1-(2-Fluorophenyl)piperazine, are central to the design of a wide range of drugs with therapeutic applications such as antipsychotics, antidepressants, anticancer, antiviral, and imaging agents. The structural flexibility of the piperazine nucleus allows for significant medicinal potential, and slight modifications in substitution patterns can lead to marked differences in the medicinal properties of the resultant molecules. The role of piperazine-based molecular fragments in drug design is underscored by their broad therapeutic potential and the importance of understanding the impact of substituent modifications on pharmacokinetics and pharmacodynamics (Rathi, Syed, Shin, & Patel, 2016).

3. Anti-Mycobacterial Activity

The anti-mycobacterial potential of piperazine derivatives has been a significant area of research, with various molecules displaying potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The versatility of piperazine as a core structure in medicinal chemistry is evident in its use in developing safe, selective, and cost-effective anti-mycobacterial agents. The structural activity relationship (SAR) of piperazine-based anti-TB molecules provides valuable insights for medicinal chemists in designing and optimizing new compounds for treating tuberculosis (Girase et al., 2020).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for “1-(2-Fluorophenyl)piperazine hydrochloride” are not mentioned in the sources I found, piperazine derivatives are of interest in various fields of research due to their versatile structure and wide range of biological activities .

properties

IUPAC Name

1-(2-fluorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQOFQHGEFLRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80998153
Record name 1-(2-Fluorophenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)piperazine hydrochloride

CAS RN

76835-09-1, 1011-16-1
Record name 1-(2-Fluorophenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Fluorophenyl)piperazine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 76835-09-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Tsujikawa, T Yamamuro, K Kuwayama… - Forensic Science …, 2014 - Elsevier
A portable near infrared spectrometer was applied to the presumptive identification of psychotropic drugs based on library searching. Data-treatment methods (mathematical …
Number of citations: 37 www.sciencedirect.com
R Aura, I Silvia, M Eleonora, H Gabriel - Acta Marisiensis-Seria Medica, 2015 - sciendo.com
Objective: Antibacterial quinolones represent an important class of pharmaceutical compounds that are widely used in therapy. Analytical methods that rely on their property to absorb …
Number of citations: 8 sciendo.com
S Paudel, S Acharya, G Yoon, KM Kim… - Bioorganic & Medicinal …, 2016 - Elsevier
In the search for potent dual norepinephrine and dopamine reuptake inhibitors, several substituted arylpiperazine–tetrazoles were designed, synthesized and evaluated for their …
Number of citations: 11 www.sciencedirect.com

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